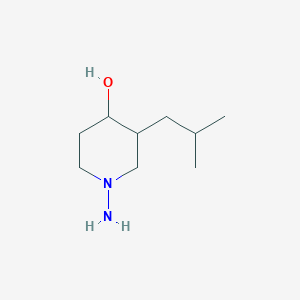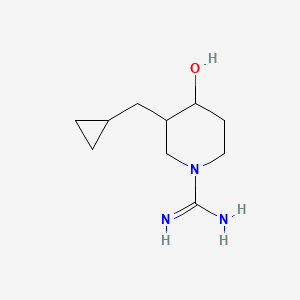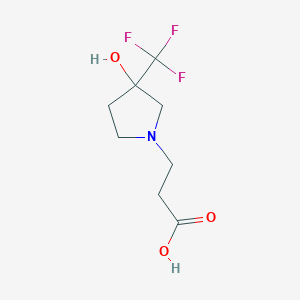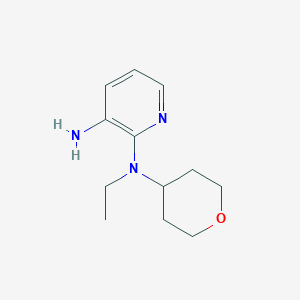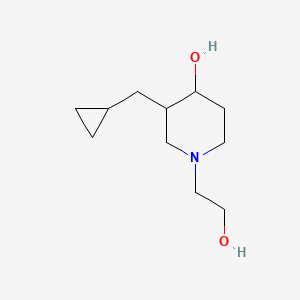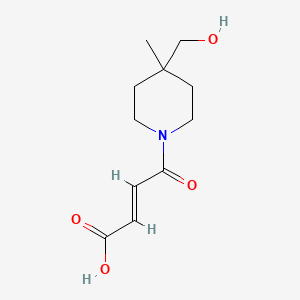
Ethyl 6-ethylpyrimidine-4-carboxylate
説明
Ethyl 6-ethylpyrimidine-4-carboxylate (EEPC) is an organic compound belonging to the class of pyrimidinecarboxylates. It is composed of an ethyl group attached to a 6-ethylpyrimidine-4-carboxylate moiety, and is used in a variety of scientific and industrial applications. EEPC is a colorless, odorless and slightly viscous liquid, with a melting point of -19.6 °C and a boiling point of 196.3 °C.
作用機序
The mechanism of action of Ethyl 6-ethylpyrimidine-4-carboxylate is not fully understood, however, it is believed to be involved in the formation of hydrogen bonds and other non-covalent interactions. Additionally, this compound has been shown to interact with lipids, proteins and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory and antifungal properties, as well as anti-tumor effects.
実験室実験の利点と制限
Ethyl 6-ethylpyrimidine-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, this compound does have some limitations for use in laboratory experiments. It is a relatively low-molecular-weight compound, and is therefore not suitable for use in certain types of experiments. Additionally, it has a relatively low solubility in water, and therefore may not be suitable for use in aqueous solutions.
将来の方向性
The potential future applications of Ethyl 6-ethylpyrimidine-4-carboxylate are vast. This compound could be used in the synthesis of novel pharmaceuticals, such as antimalarial drugs, antibiotics, and antifungal agents. Additionally, this compound could be used as a ligand for the synthesis of coordination complexes, as a catalyst for organic synthesis, and as a reagent for the synthesis of other organic compounds. Finally, this compound could be used in the development of new materials, such as polymers, for a variety of applications.
科学的研究の応用
Ethyl 6-ethylpyrimidine-4-carboxylate is widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of coordination complexes, as a catalyst for organic synthesis, and as a reagent for the synthesis of other organic compounds. Additionally, this compound has been used in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs, antibiotics, and antifungal agents.
特性
IUPAC Name |
ethyl 6-ethylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-7-5-8(11-6-10-7)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAQTZWAFNLZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






